REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:6](/[CH:13]=C/N(C)C)[CH:5]=1.C1C[O:22]CC1.O>>[CH3:1][O:2][C:3](=[O:18])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:6]([CH:13]=[O:22])[CH:5]=1 |f:1.2|
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Name
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|
Quantity
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11.81 g
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Type
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reactant
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Smiles
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COC(C1=CC(=C(C=C1)[N+](=O)[O-])\C=C\N(C)C)=O
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Name
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NaIO4
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Quantity
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30.3 g
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Type
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reactant
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Smiles
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|
Name
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Quantity
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250 mL
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Type
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reactant
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Smiles
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C1CCOC1.O
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 1 h the precipitate was removed by filtration
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Duration
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1 h
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Type
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WASH
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Details
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washed with 200 mL ethyl acetate
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Type
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WASH
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Details
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The organic layer was washed three times with saturated NaHCO3
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Type
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DRY_WITH_MATERIAL
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Details
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once with brine and dried with Na2SO4
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Type
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CUSTOM
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Details
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The solution was evaporated to dryness
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Type
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CUSTOM
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Details
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the resulting oil was purified on a silicagel pad
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Type
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WASH
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Details
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eluting with DCM-hexane gradient (30% to 60% DCM)
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Type
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CUSTOM
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Details
|
to yield
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Type
|
CUSTOM
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Details
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after evaporation yellow Compound 4
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Name
|
|
Type
|
|
Smiles
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COC(C1=CC(=C(C=C1)[N+](=O)[O-])C=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |